molecular formula C6H4BrF3N2 B2875793 5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine CAS No. 1100767-04-1

5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B2875793
CAS No.: 1100767-04-1
M. Wt: 241.011
InChI Key: LPWIDWXNZMPLDJ-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. The presence of bromine, methyl, and trifluoromethyl groups in the structure of this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine typically involves the bromination of 4-methyl-2-(trifluoromethyl)pyrimidine. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boron reagent.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Palladium Catalysts: Used in coupling reactions, often in combination with phosphine ligands.

    Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various aryl or alkyl-substituted pyrimidines, while substitution reactions can produce a range of functionalized derivatives.

Scientific Research Applications

5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate. The bromine atom can also serve as a reactive site for further functionalization, allowing the compound to be tailored for specific targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-methyl-2-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the methyl group present in 5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine.

    4-Methyl-2-(trifluoromethyl)pyrimidine: Lacks the bromine atom.

Uniqueness

This compound is unique due to the combination of bromine, methyl, and trifluoromethyl groups, which impart distinct chemical properties. The presence of these groups can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C7H5BrF3NC_7H_5BrF_3N and a molecular weight of approximately 241.02 g/mol. The presence of bromine and trifluoromethyl groups contributes to its unique reactivity and biological properties. The compound is characterized by a melting point that indicates stability at elevated temperatures, which is relevant for pharmaceutical formulations.

Biological Activity

1. Mechanism of Action

Research has indicated that compounds with trifluoromethyl groups, such as this compound, often exhibit enhanced lipophilicity, which can improve their bioavailability and interaction with biological targets . Specifically, this compound has been studied for its inhibitory effects on various enzymes and pathways relevant to diseases such as cancer.

2. Inhibition Studies

The compound has shown potential as an inhibitor of NTPDase activity, which plays a critical role in ATP and ADP hydrolysis in neuronal tissues. This inhibition can affect neurotransmission and energy metabolism, making it a candidate for further pharmacological studies.

Case Studies and Experimental Findings

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong growth inhibition .
  • Selectivity Profiles : Structure-activity relationship (SAR) studies have shown that modifications at the C-5 position significantly impact the selectivity and potency of kinase inhibition. Compounds similar to this compound have been optimized to enhance selectivity for specific cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Direct Halogenation : Bromination of 4-methylpyrimidine followed by trifluoromethylation using reagents like trifluoromethanesulfonic acid.
  • Substitution Reactions : Utilizing nucleophilic substitution techniques to introduce the trifluoromethyl group at the desired position on the pyrimidine ring.

These synthetic routes allow researchers to explore various derivatives with potentially enhanced biological activities.

Comparative Analysis

Compound NameIC50 (μM)Target Enzyme/PathwayNotes
This compound0.126CDK9/CDK2Strong anti-proliferative activity
5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol0.87NTPDaseInhibits ATP/ADP hydrolysis
Trifluoromethyl pyrimidinesVariesVarious kinasesPotential for diverse therapeutic uses

Properties

IUPAC Name

5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c1-3-4(7)2-11-5(12-3)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWIDWXNZMPLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100767-04-1
Record name 5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine
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